Dibutyrin

CAS No.: 32648-01-4

Cat. No.: VC1627058

Molecular Formula: C11H20O5

Molecular Weight: 232.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32648-01-4 |

|---|---|

| Molecular Formula | C11H20O5 |

| Molecular Weight | 232.27 g/mol |

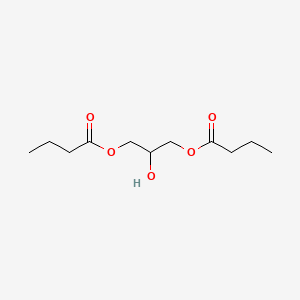

| IUPAC Name | (3-butanoyloxy-2-hydroxypropyl) butanoate |

| Standard InChI | InChI=1S/C11H20O5/c1-3-5-10(13)15-7-9(12)8-16-11(14)6-4-2/h9,12H,3-8H2,1-2H3 |

| Standard InChI Key | KBWFWZJNPVZRRG-UHFFFAOYSA-N |

| SMILES | CCCC(=O)OCC(COC(=O)CCC)O |

| Canonical SMILES | CCCC(=O)OCC(COC(=O)CCC)O |

Introduction

Chemical Structure and Properties of Dibutyrin

Dibutyrin, chemically known as 1,2-dibutyrin or 1,3-dibutyrin depending on the position of the ester bonds, belongs to the glycerolipid family. Its molecular formula is C11H20O5, with a molecular weight of approximately 232.27 g/mol . The compound features two butyric acid moieties esterified to a glycerol backbone, with one remaining hydroxyl group. This structure gives dibutyrin its distinctive chemical and biological properties.

The chemical identification details of dibutyrin include:

| Parameter | Value |

|---|---|

| CAS Number | 32648-01-4 |

| Molecular Formula | C11H20O5 |

| Molecular Weight | 232.27 g/mol |

| Chemical Family | Glycerolipids |

| Physical State | Liquid at room temperature |

Several synonyms exist for dibutyrin in scientific literature, including dibutyrylglycerol, butyric acid diester with propane-1,2,3-triol, 1-O,2-O-dibutyrylglycerol, and 2-hydroxypropane-1,3-diyl dibutyrate . These variations in nomenclature reflect different chemical naming conventions and the possible isomeric forms of the compound.

Biochemical Significance and Metabolism

Dibutyrin plays a significant role in various biochemical processes as a prodrug of butyrate. The compound undergoes enzymatic hydrolysis in the body, releasing butyric acid which is known to have numerous beneficial physiological effects.

The metabolism of dibutyrin involves:

-

Enzymatic hydrolysis by lipases

-

Gradual release of butyric acid

-

Absorption and utilization of butyrate by various tissues

This controlled release mechanism makes dibutyrin particularly valuable as a delivery system for butyric acid, which is otherwise rapidly metabolized in the body when administered directly .

Applications in Pharmaceuticals and Medicine

Drug Delivery Systems

Dibutyrin and related compounds have shown potential as excipients in pharmaceutical formulations. Similar compounds like dibutyrylchitin (DBC) have been studied for their ability to function as excipients for sustained drug release . When compared with traditional excipients such as starch, microcrystalline cellulose, lactose, and polyvinylpyrrolidone, DBC released drugs at a significantly lower rate, suggesting potential applications for dibutyrin in controlled-release formulations .

In a comparative study, tablets containing DBC released only 64% of metformin whereas hypromellose-based tablets released 87% under the same conditions . This indicates that butyric acid derivatives can effectively modulate drug release profiles.

Comparison with Related Compounds

Dibutyrin shares structural similarities with other glycerolipid compounds. Understanding these relationships helps contextualize its unique properties and applications.

| Compound | Molecular Formula | Key Features | Comparison to Dibutyrin |

|---|---|---|---|

| Tributyrin | C15H26O6 | Contains three butyric acid chains | More hydrophobic than dibutyrin; potentially stronger prodrug effect |

| Monobutyrin | C7H14O4 | Contains one butyric acid chain | Less complex structure; product of dibutyrin hydrolysis |

| Butyric Acid | C4H8O2 | Short-chain fatty acid | Simpler structure; active component released by dibutyrin |

Tributyrin, a closely related compound, has been extensively studied for its antiproliferative effects in cancer cells. Research has shown that tributyrin is more potent than natural butyrate in inhibiting growth and inducing cell differentiation in colon cancer cell lines . The effect is further enhanced when combined with dihydroxycholecalciferol [(OH)2D3] . These findings suggest potential synergistic effects that might also apply to dibutyrin, though specific studies would be needed to confirm this.

Research Findings on Biological Effects

Cellular and Molecular Mechanisms

The biological effects of dibutyrin and related compounds appear to be mediated through multiple mechanisms. For tributyrin, research has shown that it exerts its growth-reducing and differentiation-inducing effects in Caco-2 cells (a human colon cancer cell line) partly through upregulation of the vitamin D receptor . This upregulation enhances the binding of dihydroxycholecalciferol to its receptor, providing a potential mechanism for the synergistic effects observed between butyrate derivatives and vitamin D .

These findings suggest that dibutyrin might similarly affect cellular signaling pathways, though direct studies on dibutyrin's molecular mechanisms would be needed to confirm this hypothesis.

Current Challenges and Future Research Directions

Despite the promising properties of dibutyrin, several challenges remain in its development for therapeutic applications:

-

Limited Direct Studies: Much of what we understand about dibutyrin comes from research on related compounds rather than direct studies of dibutyrin itself.

-

Pharmacokinetic Optimization: Like other butyrate prodrugs, optimization of dibutyrin's pharmacokinetic profile is crucial for its effective use in clinical settings.

-

Delivery Systems: Development of appropriate delivery systems to target specific tissues or conditions represents an important area for future research.

Future research directions might include:

-

Direct comparative studies between dibutyrin and other butyrate prodrugs

-

Investigation of dibutyrin's effects in various disease models

-

Development of dibutyrin-based pharmaceutical formulations

-

Exploration of potential synergistic effects with other therapeutic compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume